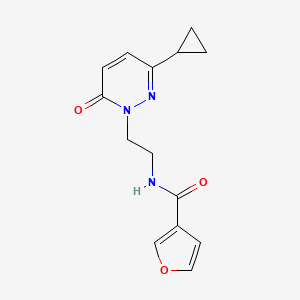

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide

CAS No.: 2034534-34-2

Cat. No.: VC4293122

Molecular Formula: C14H15N3O3

Molecular Weight: 273.292

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034534-34-2 |

|---|---|

| Molecular Formula | C14H15N3O3 |

| Molecular Weight | 273.292 |

| IUPAC Name | N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]furan-3-carboxamide |

| Standard InChI | InChI=1S/C14H15N3O3/c18-13-4-3-12(10-1-2-10)16-17(13)7-6-15-14(19)11-5-8-20-9-11/h3-5,8-10H,1-2,6-7H2,(H,15,19) |

| Standard InChI Key | CTMMXQGAQCAGLU-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=COC=C3 |

Introduction

N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide is a synthetic compound that combines a pyridazinone core with a furan-based carboxamide group. Compounds containing pyridazinone scaffolds are widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the structural characteristics, synthesis, and potential applications of this compound based on available research.

Structural Characteristics

The molecular structure of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide is defined by:

-

Core Elements:

-

A cyclopropyl-substituted pyridazinone ring (known for its bioactive properties).

-

A furan ring attached via an ethyl linker to the pyridazinone scaffold.

-

An amide functional group connecting the furan and pyridazinone moieties.

-

This combination of heterocyclic rings enhances the compound's potential for biological activity by providing multiple interaction sites for binding to biomolecular targets.

Key Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H13N3O3 |

| Molecular Weight | ~259.26 g/mol |

| Functional Groups | Amide, ketone, heterocycles |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, ethanol). |

Synthesis Pathway

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide typically involves:

-

Formation of the Pyridazinone Core:

-

Starting from hydrazine derivatives and appropriate cyclopropyl ketones under acidic or basic conditions to form the 6-oxopyridazinone ring.

-

-

Functionalization with Ethyl Linker:

-

Alkylation of the pyridazinone nitrogen with a bromoethyl derivative to introduce the ethyl chain.

-

-

Coupling with Furan Carboxylic Acid:

-

Using coupling agents like EDCI or DCC to attach the furan carboxylic acid to the ethylamine group via amide bond formation.

-

Biological Activities and Applications

Pyridazinones and related derivatives have demonstrated diverse biological activities:

-

Anti-inflammatory Potential:

-

Pyridazinones are known inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators in inflammatory pathways.

-

-

Anticancer Properties:

-

The presence of both pyridazinone and furan moieties suggests potential as kinase inhibitors or DNA-intercalating agents, which could disrupt cancer cell proliferation.

-

-

Antimicrobial Activity:

-

Compounds with similar structures have shown activity against bacterial and fungal strains due to their ability to interfere with microbial enzyme systems.

-

-

Molecular Docking Studies:

-

Computational studies could reveal strong binding affinities to protein targets such as receptor tyrosine kinases or nuclear receptors, making this compound a candidate for further drug development.

-

Analytical Characterization

To confirm the identity and purity of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide, several analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR):

-

-NMR: Signals corresponding to protons in cyclopropyl, furan, and amide groups.

-

-NMR: Carbon signals for ketone, amide, and aromatic carbons.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at ~259 m/z confirms molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Characteristic peaks for C=O (amide/ketone), C-N stretches, and aromatic C-H vibrations.

-

-

X-Ray Crystallography:

-

Provides detailed insights into bond lengths, angles, and three-dimensional molecular geometry.

-

Comparative Analysis with Related Compounds

To contextualize its significance, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide can be compared to structurally similar compounds:

Future Perspectives

The unique combination of heterocycles in N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide makes it a promising lead compound for drug discovery programs targeting inflammation, cancer, or microbial infections. Further studies should focus on:

-

In-depth pharmacokinetic profiling.

-

High-throughput screening against diverse biological targets.

-

Structural modifications to enhance potency and selectivity.

This comprehensive analysis highlights the potential of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide as a versatile scaffold for medicinal chemistry applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume